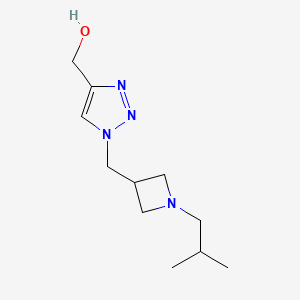
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to a piperidine ring, along with two carboxylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl groups under controlled conditions. One common method involves the use of N-Boc piperidine as a starting material, which is then reacted with appropriate reagents to introduce the tert-butyl and methyl groups. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylate groups can yield alcohols.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of both tert-butyl and methyl groups, along with the hydroxymethyl and carboxylate groups, provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-9(8-15)7-10(14)11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
Clave InChI |
XSYNKEPJJLLZIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
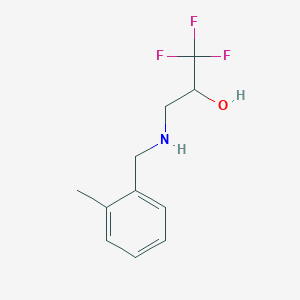
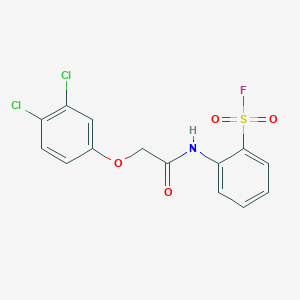

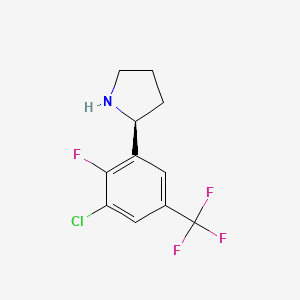
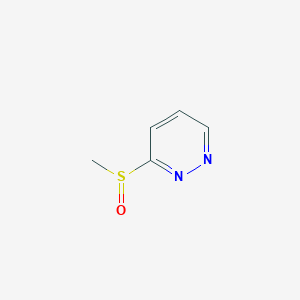
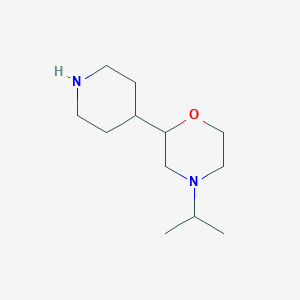
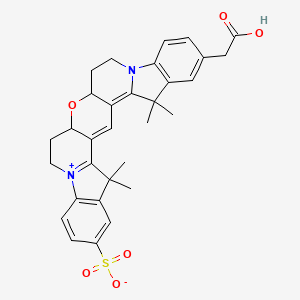

![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
